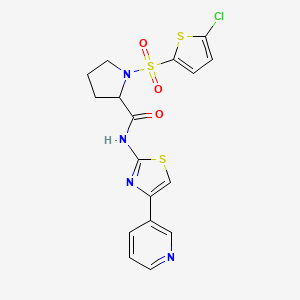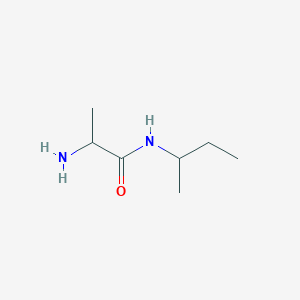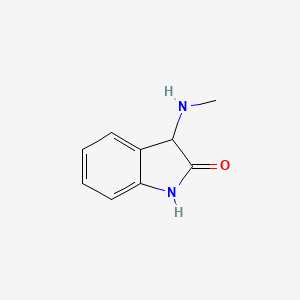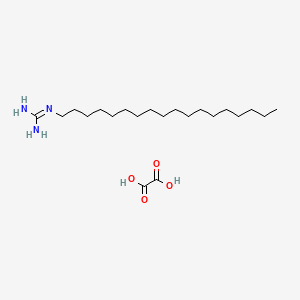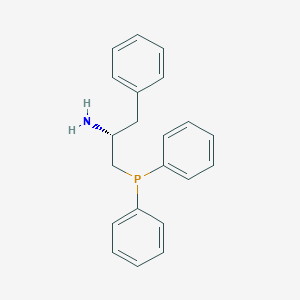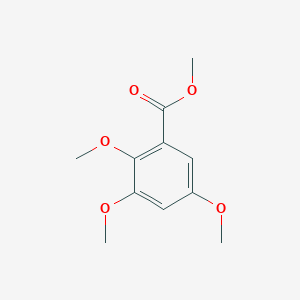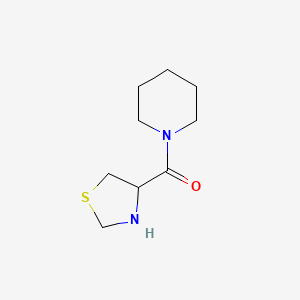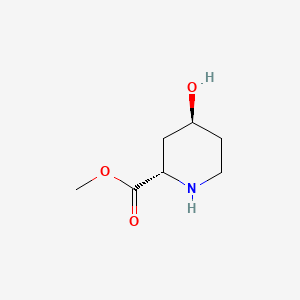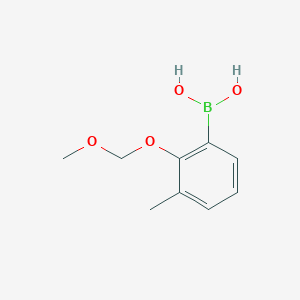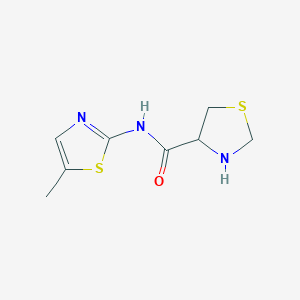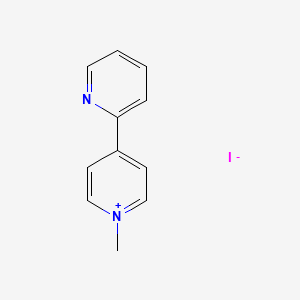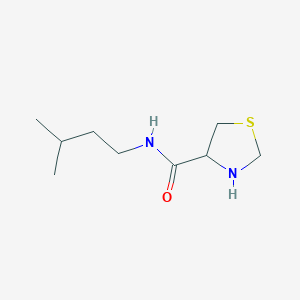
N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., ester, amide, etc.) and its uses .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying its reactivity, the mechanisms of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Biological Potential and Synthetic Development
The 1,3-thiazolidine-4-one nucleus, to which N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide belongs, is recognized for its significant biological potential. This class of compounds, including its functionalized analogues like glitazones and rhodanines, has been extensively studied for their pharmacological importance. Historical synthesis methods since the mid-nineteenth century have evolved to incorporate green chemistry principles, highlighting the environmental consciousness in chemical synthesis. These compounds demonstrate promising future applications in medicinal chemistry, showcasing potential activities against various diseases due to their rich pharmacological profile (Santos, Silva, & Jones Junior, 2018).
Therapeutic and Pharmaceutical Applications
Thiazolidine motifs, including derivatives of this compound, act as a bridge between organic synthesis and medicinal chemistry. They are pivotal in exploring new drug candidates due to their inherent biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. Various synthetic approaches, including multicomponent reactions and green synthesis, have been employed to enhance their selectivity, purity, and pharmacokinetic activity. These compounds are used in probe design and possess diverse therapeutic and pharmaceutical activities, making them valuable in the design of next-generation drug candidates (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Antimicrobial, Antitumor, and Antidiabetic Agents
The 2,4‐thiazolidinedione nucleus, closely related to this compound, is renowned for its broad spectrum of biological activities. This heterocyclic pharmacophore serves as a foundational structure for various lead molecules against clinical disorders. Its versatility allows for significant structural modification, leading to the development of diverse agents with antimicrobial, anticancer, and antidiabetic properties. The review discusses the recent advancements in TZD derivatives, highlighting their potential as novel drug molecules for addressing life-threatening ailments (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).
Anticancer Drug Design
4-Thiazolidinones, including this compound derivatives, are being explored for their anticancer capabilities. The design of novel 4-thiazolidinone-bearing hybrid molecules using molecular hybridization methodologies and strategies has shown promise in generating potent anticancer agents. This approach emphasizes the potential of 4-thiazolidinones in anticancer drug design, underscoring their relevance in future studies aimed at developing effective cancer treatments (Roszczenko, Holota, Szewczyk, Dudchak, Bielawski, Bielawska, & Lesyk, 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c1-7(2)3-4-10-9(12)8-5-13-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCHLXIMSUPUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CSCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



